molecular formula C13H16N2O2S B2936405 3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid CAS No. 717865-09-3

3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid

Cat. No. B2936405
CAS RN: 717865-09-3
M. Wt: 264.34
InChI Key: JUTALSFGQMPUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid” is a compound used for proteomics research . It has a molecular formula of C13H16N2O2S and a molecular weight of 264.34 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring attached to a propanoic acid group via a sulfur atom . The benzimidazole ring itself contains a nitrogen atom and is substituted with an isopropyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.34 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins, understanding their interactions, and determining their functional networks and pathways. The compound’s unique structure may interact with specific proteins or be used as a standard in mass spectrometry-based proteomics .

Antimicrobial Agent Development

Research indicates that benzimidazole derivatives, like this compound, exhibit antimicrobial properties. They can be synthesized and tested against various bacterial and fungal strains to develop new antimicrobial agents. This is crucial in the fight against antibiotic-resistant pathogens .

Organic Synthesis

In organic synthesis, this compound could serve as a precursor or intermediate for the synthesis of more complex molecules. Its benzimidazole core is a versatile scaffold that can be further functionalized to create a wide array of organic compounds .

Analytical Chemistry

In analytical chemistry, this compound might be used as a reagent or a standard for calibrating instruments. Its well-defined structure and properties, such as molecular weight and purity, make it suitable for use in chromatography and mass spectrometry .

Medicinal Chemistry

The benzimidazole moiety is a common feature in many pharmacologically active molecules. This compound could be used in medicinal chemistry to synthesize new drugs with potential therapeutic applications, especially as researchers explore its antimicrobial potential .

Chemical Engineering

In chemical engineering, particularly in the context of material science, this compound could be involved in the development of new materials with specific electronic or optical properties. Its molecular structure could contribute to the design of novel polymers or coatings with desired characteristics .

Mechanism of Action

Target of Action

The primary target of 3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid is DNA . It binds to DNA grooves , which are minor or major indents in the DNA where proteins such as transcription factors can bind.

Mode of Action

The compound interacts with its target, DNA, by binding to its grooves . This interaction may alter the structure of the DNA, potentially affecting its function. The compound also has peroxide-mediated DNA-cleavage properties , which means it can break the phosphodiester bonds in DNA strands in the presence of peroxide. This could lead to changes in the DNA structure and function.

Pharmacokinetics

The compound’s molecular weight is 26434 , which is within the range generally favorable for oral bioavailability

Result of Action

The compound has been found to exhibit high cytotoxic activities . It was tested on cell lines HepG2, DLD-1, and MDA-MB-231 , suggesting it may have potential anticancer properties. The cytotoxic effect is likely a result of its interaction with DNA and its DNA-cleavage properties.

Action Environment

For instance, the presence of peroxide enhances its DNA-cleavage properties .

properties

IUPAC Name

3-(1-propan-2-ylbenzimidazol-2-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9(2)15-11-6-4-3-5-10(11)14-13(15)18-8-7-12(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTALSFGQMPUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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